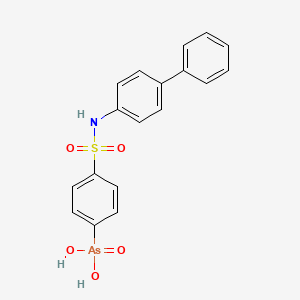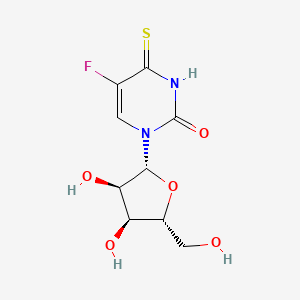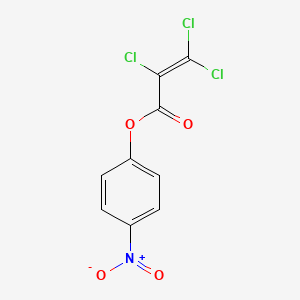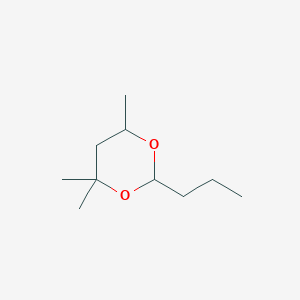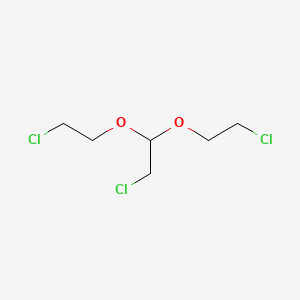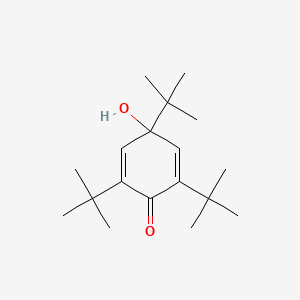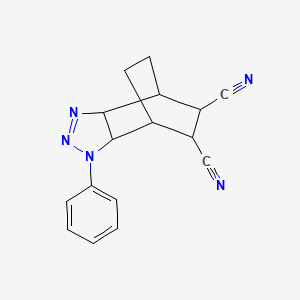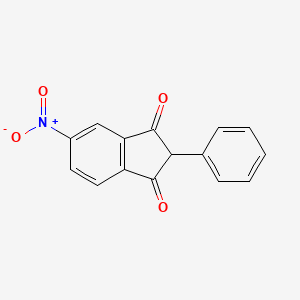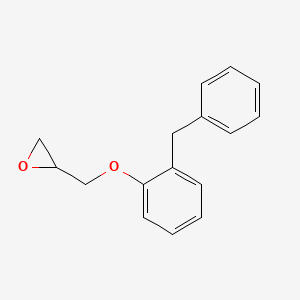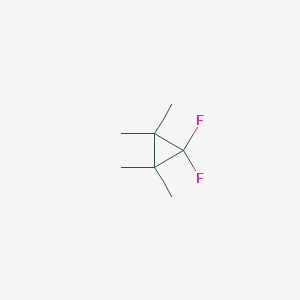
1,1-Difluoro-2,2,3,3-tetramethylcyclopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Difluoro-2,2,3,3-tetramethylcyclopropane is a chemical compound with the molecular formula C7H12F2 It is characterized by the presence of two fluorine atoms and four methyl groups attached to a cyclopropane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1-Difluoro-2,2,3,3-tetramethylcyclopropane can be synthesized through several methods. One common approach involves the reaction of 2,2-difluorostyrenes with specific reagents under controlled conditions. For instance, the reaction of 2,2-difluorostyrenes in diglyme at 180°C can yield 1-aryl-2,2,3,3-tetrafluorocyclopropane as a primary product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired scale and application.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1-Difluoro-2,2,3,3-tetramethylcyclopropane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the fluorine atoms or other parts of the molecule.
Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The specific conditions, such as temperature, solvent, and catalyst, depend on the desired reaction and product.
Major Products Formed: The major products formed from these reactions vary based on the type of reaction and reagents used. For example, oxidation may yield fluorinated alcohols or ketones, while substitution reactions can produce a wide range of derivatives.
Applications De Recherche Scientifique
1,1-Difluoro-2,2,3,3-tetramethylcyclopropane has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Its unique structure makes it a useful probe in studying biological systems and interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 1,1-difluoro-2,2,3,3-tetramethylcyclopropane exerts its effects involves interactions with molecular targets and pathways. The fluorine atoms and cyclopropane ring contribute to its reactivity and stability, allowing it to participate in various chemical and biological processes. The exact molecular targets and pathways depend on the specific application and context.
Comparaison Avec Des Composés Similaires
- 1,1-Difluoro-2,2,3,3-tetramethylcyclopropane
- 1,1-Dichloro-2,2,3,3-tetramethylcyclopropane
- This compound
Uniqueness: this compound is unique due to its specific arrangement of fluorine and methyl groups on the cyclopropane ring. This structure imparts distinct chemical and physical properties, making it valuable for various applications.
Propriétés
Numéro CAS |
823-25-6 |
|---|---|
Formule moléculaire |
C7H12F2 |
Poids moléculaire |
134.17 g/mol |
Nom IUPAC |
1,1-difluoro-2,2,3,3-tetramethylcyclopropane |
InChI |
InChI=1S/C7H12F2/c1-5(2)6(3,4)7(5,8)9/h1-4H3 |
Clé InChI |
LMSFYDRALMLFNG-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(C1(F)F)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


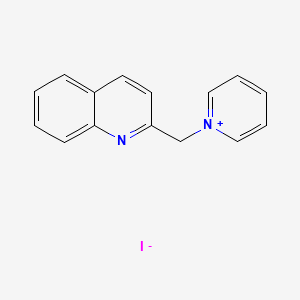
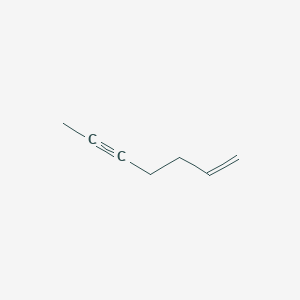

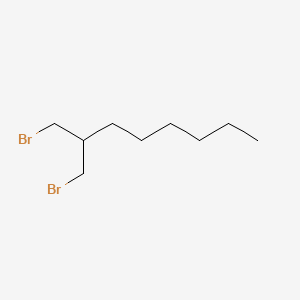
![[6-(4-Acetamido-2-oxopyrimidin-1-yl)-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B14743594.png)
